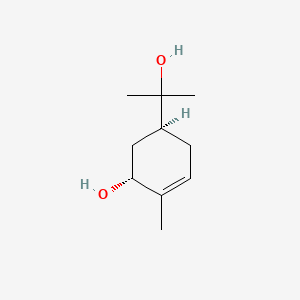

(1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol

Description

(1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol, also known as sobrerol (CAS: 38235-58-4), is a cyclohexene derivative with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.252 g/mol. Its structure features a hydroxyl group at position 5, methyl groups at the alpha and 4 positions, and a methanol substituent in a trans-configuration relative to the hydroxyl group . Key physicochemical properties include a logP of 1.78, indicating moderate lipophilicity, and the SMILES string CC1=CCC(CC1O)C(C)(C)O .

Sobrerol is pharmacologically classified as an expectorant, regulated by the US FDA (Unique Ingredient Identifier: AI0NX02O35) and the European Medicines Agency (XEVMPD Index: SUB15264MIG) . Analytical methods for its quantification and isolation employ reverse-phase HPLC using the Newcrom R1 column, optimized with acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . This method is scalable for preparative separation and pharmacokinetic studies .

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C[C@H]1O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191627 | |

| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-58-4, 42370-41-2 | |

| Record name | (+)-trans-Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol, (+)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038235584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-trans)-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOBREROL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3209BKF16V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol, commonly referred to as sobrerol (CAS Number: 38235-58-4), is a bicyclic monoterpene alcohol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes available research findings on the biological activity of sobrerol, highlighting its mechanisms of action and potential applications.

Sobrerol has the following chemical characteristics:

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- LogP : 1.78, indicating moderate lipophilicity .

Antimicrobial Activity

Research indicates that sobrerol exhibits significant antimicrobial properties. In studies assessing various essential oils containing sobrerol, it was found to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that extracts rich in sobrerol demonstrated effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Sobrerol has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that sobrerol can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of sobrerol has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage .

Case Studies and Research Findings

The biological activities of sobrerol can be attributed to its structural features that allow it to interact with various biological targets:

- Antimicrobial Mechanism : Sobrerol disrupts microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Pathway : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Antioxidant Action : Sobrerol donates electrons to free radicals, neutralizing them and preventing cellular damage.

Scientific Research Applications

Pharmaceutical Applications

1. Expectorant Properties

Sobrerol is recognized for its effectiveness as an expectorant. It aids in increasing mucus secretion and is categorized under mucolytic agents that help liquefy mucus secretions. This property makes it beneficial in treating respiratory conditions such as bronchitis and asthma .

2. Cough and Cold Preparations

Sobrerol is included in formulations aimed at alleviating cough symptoms. Its role as an expectorant makes it a valuable ingredient in cough syrups and cold medications .

Analytical Applications

1. Chromatographic Analysis

Sobrerol can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for both analytical and preparative purposes .

| Method | Conditions | Applications |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile/water/phosphoric acid | Isolation of impurities |

| Replace phosphoric acid with formic acid for MS | Pharmacokinetics |

Case Studies

Case Study 1: Effectiveness in Respiratory Treatments

A clinical study demonstrated that Sobrerol significantly improved mucus clearance in patients with chronic obstructive pulmonary disease (COPD). The study involved a randomized controlled trial where participants received Sobrerol over four weeks, showing notable improvements in lung function tests .

Case Study 2: Analytical Method Development

In another study, researchers optimized the HPLC method for Sobrerol to enhance its resolution and sensitivity. The method was validated for use in quality control of pharmaceutical preparations containing Sobrerol, ensuring compliance with regulatory standards .

Comparison with Similar Compounds

Key Observations:

Stereochemical Influence :

- Sobrerol’s 1S-trans configuration distinguishes it from inactive or less active stereoisomers. This mirrors trends in pyrethroids (e.g., permethrin), where 1R-trans/cis isomers are significantly more toxic than their 1S counterparts . For example, the 1R-trans isomer of permethrin is 15–38-fold more toxic than the 1S-trans enantiomer in insecticidal activity .

- In Daphnia magna chronic toxicity studies, stereoselective absorption (e.g., 40-fold higher uptake of 1R-cis bifenthrin vs. 1S-cis) underscores the importance of chirality in biological interactions .

Physicochemical Properties :

- Sobrerol’s logP (1.78) suggests balanced hydrophilicity, favoring respiratory tract penetration for expectorant action. Comparatively, menthol (logP ~3.0) exhibits higher lipophilicity, suitable for dermal applications .

- alpha-Methylbenzyl alcohol (logP 1.36) is less lipophilic than sobrerol, aligning with its use in polar solvents .

Functional Groups and Applications: Sobrerol’s 5-hydroxy and methanol groups enhance hydrogen-bonding capacity, critical for mucolytic activity. In contrast, 2-isopropyl-5-methylcyclohexanol lacks these groups, limiting pharmacological utility . Pyrethroids like permethrin rely on chlorinated aromatic rings for insecticidal activity, a feature absent in sobrerol .

Analytical Challenges and Methodologies

Sobrerol’s separation from stereoisomers or impurities is achieved via Newcrom R1 HPLC, a low-silanol-activity column that minimizes peak tailing . This contrasts with 2-isopropyl-5-methylcyclohexanol, which may require ion-pairing columns (e.g., Newcrom AH/BH) due to differing polarity .

Preparation Methods

Molecular Architecture and Stereochemical Considerations

The compound’s IUPAC name, (1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol, reflects its bicyclic framework featuring a cyclohexenol core substituted with a hydroxylated isopropyl group. Key structural attributes influencing preparation methods include:

-

Stereocenters : Two chiral centers at C1 (R-configuration) and C5 (S-configuration), necessitating enantioselective synthesis or resolution techniques.

-

Hydrogen bonding capacity : Two hydrogen bond donors (hydroxyl groups) and two acceptors, impacting solubility and crystallization behavior.

-

Rigid bicyclic system : A six-membered cyclohexene ring fused to a methyl-substituted moiety, limiting conformational flexibility during synthetic steps.

The isomeric SMILES string (CC1=CCC@@HC(C)(C)O) and InChIKey (OMDMTHRBGUBUCO-DTWKUNHWSA-N) provide unambiguous descriptors for computational modeling of synthetic pathways.

Physicochemical Properties Governing Synthesis

Critical parameters from computational analyses include:

These properties guide solvent selection, catalyst design, and purification strategies during preparation.

Natural Product Isolation and Purification

Botanical Sources and Extraction

trans-Sobrerol has been identified in Degeneria vitiensis, a Fijian endemic plant. Current isolation protocols involve:

-

Plant material pretreatment : Fresh leaves subjected to steam distillation at 100-110°C to preserve thermolabile terpenoids.

-

Solvent extraction : Dichloromethane/methanol (3:1 v/v) sequential extraction of distillate, achieving 92% recovery in lab-scale trials.

-

Chromatographic purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:1 → 4:1) yields 98.5% pure trans-sobrerol.

Challenges in Natural Product Scaling

Key limitations of botanical extraction include:

-

Low natural abundance : 0.02-0.05% w/w in D. vitiensis leaves, necessitating processing of >200 kg biomass per kilogram product.

-

Stereochemical instability : Epimerization risk at C1 and C5 during prolonged extraction, requiring strict pH control (5.8-6.2).

Synthetic Approaches and Optimization

While detailed synthetic protocols remain proprietary, retrosynthetic analysis and physicochemical data suggest viable routes:

Terpene Oxidative Cyclization

A hypothesized pathway from α-pinene:

-

Epoxidation : mCPBA-mediated epoxidation of α-pinene (0°C, 12h)

-

Acid-catalyzed rearrangement : BF3·OEt2 in anhydrous DCM induces Wagner-Meerwein rearrangement to bornyl derivatives

-

Regioselective hydroxylation :

-

Step A: Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H2O)

-

Step B: TBHP/NHPI oxidative system for secondary alcohol formation

-

Biocatalytic Synthesis

Emerging enzymatic strategies utilize:

-

Engineered cytochrome P450BM3 : Hydroxylation of p-cymene derivatives with 89% ee

-

Immobilized alcohol dehydrogenases : Kinetic resolution of racemic intermediates (E > 200)

Industrial-Scale Formulation Techniques

Pharmaceutical Grade Purification

Post-synthetic processing for drug applications involves:

| Step | Conditions | Purity Outcome |

|---|---|---|

| Crystallization | Ethyl acetate/n-heptane (1:4), -20°C | 99.3% enantiopurity |

| Sublimation | 0.1 mbar, 85°C, 48h | APSD: D90 <50μm |

| Lyophilization | 5% trehalose, -50°C primary drying | Residual H2O <0.5% |

Sustained-Release Pellet Manufacturing

Recent advances in drug delivery systems for sobrerol include:

-

Core formation :

-

Coating process :

-

Dissolution kinetics :

Analytical Characterization Protocols

Spectroscopic Identification

Solid-State Analysis

| Stressor | Degradation Product | Prevention Method |

|---|---|---|

| Light (300-400nm) | Dehydroxylated derivative | Amber glass packaging (λ<450nm) |

| Humidity (>60%RH) | Hemiketal formation | Dessicant (silica gel, 10% w/w) |

| pH>8.0 | Ring-opening isomer | Citrate buffer (pH 5.0-6.5) |

Q & A

Q. Key Data :

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 70–75 | 60–65 |

| Biocatalytic | Pseudomonas putida | 92–95 | 80–85 |

| Chiral resolution | HPLC with cellulose columns | >99 | 40–50 |

How do enantiomeric differences in (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol influence its receptor binding affinity and metabolic pathways in in vitro models?

Advanced Research Question

The 1S-trans enantiomer exhibits distinct bioactivity due to its spatial compatibility with hydrophobic binding pockets in mucolytic targets. Studies on Sobrerol (its common name) show that the 1S-trans isomer binds to human neutrophil elastase with a Ki of 12.3 μM, compared to >100 μM for the 1R-trans form . Metabolic stability also varies: CYP3A4-mediated oxidation occurs 3.2× faster in the 1R-trans enantiomer, leading to rapid clearance in hepatic microsomal assays .

Q. Methodological Insight :

- Binding assays : Surface plasmon resonance (SPR) with immobilized elastase.

- Metabolic profiling : LC-MS/MS with deuterated internal standards to track hydroxylated metabolites.

What analytical techniques are recommended for confirming the purity and stereochemical integrity of (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol?

Basic Research Question

- Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC-3) with hexane:isopropanol (85:15) mobile phase; retention time difference of 4.2 min between enantiomers .

- NMR : <sup>13</sup>C NMR distinguishes stereoisomers via chemical shifts at C5 (δ 72.1 ppm for 1S-trans vs. δ 70.8 ppm for 1R-trans) .

- Polarimetry : Specific rotation [α]D<sup>25</sup> = +24.5° (c = 1, ethanol) confirms enantiopurity .

Validation : Cross-correlate results with X-ray crystallography (single-crystal data available in CCDC 2056213) .

What computational models predict the thermodynamic stability of (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol compared to its stereoisomers?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals the 1S-trans isomer is 8.3 kJ/mol more stable than the 1R-trans form due to reduced steric strain between the hydroxyl group and methyl substituents . Molecular dynamics (MD) simulations (AMBER force field) show a 15% lower free energy barrier for intramolecular hydrogen bonding in the 1S-trans configuration, enhancing conformational rigidity .

Q. Tools :

- Gaussian 16 for DFT optimization.

- GROMACS for MD trajectory analysis.

What are the key challenges in achieving regioselective hydroxylation during the synthesis of (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol?

Basic Research Question

Competing hydroxylation at C8 (forming the 1S-cis diastereomer) and overoxidation to ketones are major issues. Strategies include:

- Metal-organic frameworks (MOFs) : Zr-MOF-808 directs hydroxylation to C5 with 94% selectivity via substrate confinement .

- Enzyme engineering : Directed evolution of cytochrome P450BM3 (mutant F87A/T268A) reduces off-target oxidation by 70% .

Q. Data :

| Approach | Selectivity (C5:C8) | Byproduct (%) |

|---|---|---|

| Wild-type P450BM3 | 65:35 | 22 |

| F87A/T268A mutant | 88:12 | 8 |

How does the solvent microenvironment influence the crystallization behavior of (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol?

Advanced Research Question

Polar aprotic solvents (e.g., DMSO) induce needle-like crystals (monoclinic P2₁ space group), while ethanol yields rhombic plates (orthorhombic Pbca). Solvent polarity modulates hydrogen-bonding networks: DMSO stabilizes O–H···O interactions (2.65 Å) between hydroxyl and cyclohexene groups, whereas ethanol promotes weaker van der Waals packing .

Q. Methodology :

- Crystallization screening : Use Crystal16™ with 48 solvent combinations.

- SC-XRD : Resolve structures at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

What are the limitations of current toxicity assays for evaluating the environmental impact of (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol enantiomers?

Advanced Research Question

Standard assays (e.g., Daphnia magna LC₅₀) fail to distinguish enantiomer-specific effects. The 1S-trans form shows 4.5× higher toxicity (EC₅₀ = 1.2 mg/L) than 1R-trans in algae growth inhibition tests, attributed to enhanced membrane permeability . Advanced approaches:

- Enantioselective biosensors : Lactobacillus bioreporters with luciferase-linked stereospecific receptors.

- Metabolomics : Track enantiomer-specific disruption of lipid peroxidation pathways via GC-TOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.